molecular formula C15H14FNO2 B14234484 Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate CAS No. 404361-78-0

Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate

Cat. No.: B14234484
CAS No.: 404361-78-0
M. Wt: 259.27 g/mol
InChI Key: HXUKUMADSUYZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its analogs.

Properties

CAS No.

404361-78-0

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

ethyl 2-[6-(2-fluorophenyl)pyridin-3-yl]acetate

InChI

InChI=1S/C15H14FNO2/c1-2-19-15(18)9-11-7-8-14(17-10-11)12-5-3-4-6-13(12)16/h3-8,10H,2,9H2,1H3

InChI Key

HXUKUMADSUYZPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.